Product packaging for Sodium;1,3-thiazolidine-2-thione(Cat. No.:CAS No. 71591-75-8)

Sodium;1,3-thiazolidine-2-thione

Cat. No.: B1627496
CAS No.: 71591-75-8
M. Wt: 142.2 g/mol
InChI Key: CBEXEGZTJPNZSH-UHFFFAOYSA-N
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Description

Contextual Significance of the Thiazolidine-2-thione Scaffold in Heterocyclic Chemistry

The thiazolidine-2-thione scaffold is a privileged structure in heterocyclic chemistry due to its versatile reactivity and the diverse biological activities exhibited by its derivatives. nih.gov Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry and are found in a vast array of natural products, pharmaceuticals, and materials. nih.gov

The significance of the thiazolidine-2-thione scaffold can be attributed to several key features:

Reactive Sites: The scaffold possesses multiple reactive sites, including the nitrogen and sulfur atoms within the ring and the exocyclic sulfur atom of the thione group. This allows for a wide range of chemical modifications, leading to the synthesis of a large library of derivatives. nih.govresearchgate.net

Tautomerism: 1,3-Thiazolidine-2-thione can exist in two tautomeric forms: the thione form and the thiol form. nih.govresearchgate.net This equilibrium adds to its chemical versatility and influences its reactivity and interaction with other molecules. nih.govresearchgate.net

Chiral Auxiliary: The thiazolidine-2-thione moiety has been effectively utilized as a chiral auxiliary in asymmetric synthesis. nih.gov This application is crucial for the stereoselective synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Derivatives of thiazolidine-2-thione have been extensively explored for various applications, including their use as intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov The structural framework of thiazolidine (B150603) is also present in naturally occurring and synthetic compounds with a broad spectrum of biological activities. wikipedia.org

Historical Development of Research on Thiazolidine-2-thione and its Salt Forms

Research into thiazolidine-containing compounds has a long history, dating back to the discovery and development of penicillin, which features a thiazolidine ring fused to a β-lactam ring. wikipedia.org This early discovery highlighted the potential of thiazolidine-based structures in medicinal chemistry.

The systematic investigation of 4-thiazolidones, a class of compounds closely related to thiazolidine-2-thiones, began in the early 20th century. researchgate.net Over the decades, synthetic methodologies have been developed to create a wide variety of derivatives, and their potential as therapeutic agents has been continuously explored. researchgate.netresearchgate.net

The development of research on thiazolidine-2-thione and its salt forms, such as Sodium;1,3-thiazolidine-2-thione, has been driven by the need for novel organic intermediates and compounds with specific biological activities. nih.gov The synthesis of 1,3-thiazolidine-2-thiones can be achieved through various methods, including the reaction of β-amino alcohols with potassium ethylxanthate (B89882) or multicomponent reactions involving primary amines, carbon disulfide, and other reagents. organic-chemistry.org

In recent years, research has focused on the synthesis of novel derivatives of 1,3-thiazolidine-2-thione and the evaluation of their biological properties. For instance, studies have explored their potential as inhibitors of enzymes like xanthine (B1682287) oxidase and their role in targeting bacterial virulence factors. nih.govnih.gov The development of efficient and environmentally friendly synthetic methods, such as the use of deep eutectic solvents, is also an active area of research. frontiersin.org

Electronic Structure and Fundamental Bonding Characteristics of the 1,3-Thiazolidine-2-thione Anion

The 1,3-thiazolidine-2-thione anion is formed by the deprotonation of the N-H group in the 1,3-thiazolidine-2-thione molecule. This results in a negative charge that is delocalized across the N-C=S system, a key feature influencing its electronic structure and bonding.

The electronic structure of the anion can be described by resonance theory. The negative charge is shared between the nitrogen atom and the exocyclic sulfur atom, leading to two major resonance contributors. This delocalization of electrons results in a more stable anion compared to a localized charge.

Key bonding characteristics of the 1,3-thiazolidine-2-thione anion include:

Planarity: The N-C-S portion of the ring system in the anion tends towards planarity to maximize p-orbital overlap and electron delocalization.

Bond Lengths: The C-N and C=S bond lengths in the anion are expected to be intermediate between single and double bonds due to resonance. The C-N bond will have more double-bond character, while the C=S bond will have more single-bond character compared to the neutral molecule.

Nucleophilicity: The delocalized negative charge makes the anion a potent nucleophile. Both the nitrogen and the exocyclic sulfur atoms can act as nucleophilic centers, allowing for reactions with a variety of electrophiles. This dual nucleophilicity is a cornerstone of its synthetic utility.

Theoretical studies, such as quantum chemical calculations, have been employed to investigate the electronic properties and reactivity of the 1,3-thiazolidine-2-thione anion and related structures. researchgate.net These studies provide insights into the charge distribution, molecular orbital energies, and the preferred sites of reaction, which are in good agreement with experimental observations. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NNaS2+ B1627496 Sodium;1,3-thiazolidine-2-thione CAS No. 71591-75-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

71591-75-8

Molecular Formula

C3H5NNaS2+

Molecular Weight

142.2 g/mol

IUPAC Name

sodium;1,3-thiazolidine-2-thione

InChI

InChI=1S/C3H5NS2.Na/c5-3-4-1-2-6-3;/h1-2H2,(H,4,5);/q;+1

InChI Key

CBEXEGZTJPNZSH-UHFFFAOYSA-N

SMILES

C1CSC(=S)N1.[Na+]

Canonical SMILES

C1CSC(=S)N1.[Na+]

Origin of Product

United States

Chemical Reactivity and Derivatization of the 1,3 Thiazolidine 2 Thione System

Nucleophilic Alkylation and Acylation of the Nitrogen Atom (N-Derivatization)

The nitrogen atom of the 1,3-thiazolidine-2-thione ring is nucleophilic and readily undergoes alkylation and acylation reactions. These N-derivatization reactions are fundamental to modifying the properties of the core structure.

N-Alkylation: The alkylation of the nitrogen atom is a common strategy to introduce various substituents. This reaction typically proceeds by treating the thiazolidine-2-thione with an alkyl halide in the presence of a base. For instance, a one-step N-alkylation of thiazolidine-2,4-dione with alkyl bromides can be achieved at room temperature using triethylamine (B128534) as a base, yielding exclusively N-alkylated products in high yields. arkat-usa.org This method offers a fast and convenient alternative to traditional two-step procedures that often require strong bases and high temperatures. arkat-usa.org The choice of base and solvent can be crucial for the reaction's success.

N-Acylation: Acylation of the nitrogen atom introduces an acyl group, often enhancing the molecule's utility as a chiral auxiliary or modifying its biological activity. For example, N-acyl-1,3-thiazolidine-2-thiones are valuable intermediates in stereoselective reactions. nih.gov The acylation can be carried out using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. nih.gov For instance, 2-thioxothiazolidine-3-carbonyl chloride can be prepared by reacting thiazolidine-2-thione with triphosgene (B27547) in the presence of triethylamine. plos.orgnih.gov This acyl chloride can then be reacted with various nucleophiles to generate a library of N-acylated derivatives. plos.orgnih.gov

The following table summarizes some examples of N-derivatization reactions:

Reactant 1Reactant 2ConditionsProductReference
Thiazolidine-2,4-dioneAlkyl bromideTriethylamine, room temperatureN-alkylated thiazolidine-2,4-dione arkat-usa.org
Thiazolidine-2-thioneTriphosgeneTriethylamine, CH2Cl2, 0°C to room temperature2-thioxothiazolidine-3-carbonyl chloride plos.orgnih.gov
2-(pyridin-2-yl)thiazolidineFatty acid chlorideTriethylamine, ice-cold conditions1-(2-(pyridin-2-yl)thiazolidin-3-yl)acyl-1-one nih.gov

Electrophilic Substitution and Functionalization at the Sulfur Atom (S-Derivatization)

The exocyclic sulfur atom of 1,3-thiazolidine-2-thione is also a site for functionalization. While the nitrogen atom is generally more nucleophilic, reactions at the sulfur atom can be achieved under specific conditions, leading to S-derivatives.

The tautomeric nature of 1,3-thiazolidine-2-thione, existing in equilibrium between the thione and thiol forms, plays a crucial role in its reactivity. nih.gov The thiol form possesses a nucleophilic sulfur atom that can react with electrophiles.

S-Alkylation: Alkylation at the sulfur atom typically occurs under basic conditions, which promote the formation of the thiolate anion, a potent nucleophile. libretexts.org For instance, the reaction of (S)-4-pheny-thiazolidine-2-thione with haloethanols can lead to S-alkylation. researchgate.net The reaction of thiazolidine-2-thione with halohydrocarbons can result in the synthesis of novel S-alkylated thiazoline (B8809763) derivatives. nih.gov

A study on the interaction of thiazolidine-2-thione with 2,3,5,6-tetrabromo-1,4-benzoquinone (p-bromanil) revealed a complex reaction sequence. researchgate.net An initial charge-transfer complex formation is followed by a substitution reaction where, unexpectedly, neither the SH group of the thiol form nor the NH group of the thione form directly participates in the substitution. Instead, the reaction involves a redox process where the thiazolidine-2-thione is oxidized. researchgate.net

The following table provides an example of S-alkylation:

Reactant 1Reactant 2ConditionsProductReference
Thiazolidine-2-thioneBromoethanolSodium ethoxide, ethanol, 60°C2-(2-hydroxyethylthio)thiazolidine researchgate.net

Modifications at Carbon Positions (C4 and C5) of the Thiazolidine (B150603) Ring

Functionalization of the carbon backbone of the thiazolidine ring, specifically at the C4 and C5 positions, allows for the introduction of diverse substituents and the construction of more complex molecular architectures.

The methylene (B1212753) group at the C5 position of the thiazolidinone core exhibits nucleophilic character and can participate in condensation reactions. nih.gov One of the most common methods for modifying the C5 position is the Knoevenagel condensation with aldehydes or ketones. nih.gov This reaction leads to the formation of 5-ene-4-thiazolidinones, where the exocyclic double bond can be further functionalized. nih.gov

The synthesis of spiro-thiazolidine derivatives often involves reactions at the carbon positions of the thiazolidine ring. nih.gov For example, the condensation of acenapthoquinone with aniline (B41778), followed by reaction with α-mercaptocarboxylic acid, leads to the formation of spiro[acenaphthylene-1,2′ nih.govclockss.org-thiazolidine]-2,4′(1H)-dione derivatives. nih.gov

Ring-opening reactions of the thiazolidine ring can also be a pathway to functionalization. For instance, the thiazolidine ring in penicillin derivatives can undergo opening via C-S bond fission. rsc.orghud.ac.uk

The following table summarizes a method for C5 modification:

Reactant 1Reactant 2Reaction TypeProductReference
Thiazolidinone coreAldehyde or ketoneKnoevenagel condensation5-ene-4-thiazolidinone nih.gov

Synthesis of Complex Thiazolidine-2-thione Architectures (e.g., Spirocycles, Glycosides)

The versatile reactivity of the 1,3-thiazolidine-2-thione system enables the synthesis of intricate molecular structures, including spirocycles and glycosides.

Spirocycles: Spiro-thiazolidinones are a class of compounds where the thiazolidine ring is part of a spirocyclic system. These are often synthesized through multicomponent reactions. A one-pot, three-component reaction involving an amine, carbon disulfide, and an appropriate third component can lead to the formation of spiro-thiazolidine-2-thiones. clockss.org For instance, a series of novel spiro[4.4] and bicycle[3.3.0]-N-substituted thiazolidine-2-thiones were synthesized via a multicomponent reaction. clockss.org The reaction of acenapthoquinone and aniline with α-mercaptocarboxylic acid also yields spiro[acenaphthylene-1,2′ nih.govclockss.org-thiazolidine]-2,4′(1H)-dione derivatives. nih.gov

Glycosides: Thiazolidine-2-thione glycosides are another class of complex derivatives. While direct synthesis of thiazolidine-2-thione glycosides is less commonly reported, the functional groups on the thiazolidine ring can be used to attach sugar moieties.

The following table highlights a synthetic approach to spiro-thiazolidine-2-thiones:

Reaction TypeReactantsProductReference
Multicomponent reactionAmine, Carbon disulfide, KetoneSpiro[4.4] and bicycle[3.3.0]-N-substituted thiazolidine-2-thiones clockss.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the regioselectivity and stereoselectivity in the derivatization of the 1,3-thiazolidine-2-thione system is crucial for synthesizing specific isomers with desired biological activities.

Regioselectivity: The presence of two nucleophilic centers, the nitrogen and the exocyclic sulfur, raises the issue of regioselectivity in alkylation and acylation reactions. Generally, the nitrogen atom is the more nucleophilic site, leading to N-derivatization as the major product under many conditions. nih.gov However, the reaction conditions, including the choice of base, solvent, and electrophile, can influence the regioselectivity. For example, in the reaction of thiazolidine-2-thione with bromoethanol, both S- and N-alkylation can occur, and the reaction conditions can be optimized to favor one over the other. researchgate.net

Stereoselectivity: When the thiazolidine ring is substituted with chiral centers, the stereoselectivity of subsequent reactions becomes a critical consideration. Chiral N-acyl-1,3-thiazolidine-2-thiones have been effectively used as chiral auxiliaries in asymmetric synthesis. nih.gov For example, the stereoselective alkylation of (S)-N-acyl-4-isopropyl-1,3-thiazolidine-2-thiones can be catalyzed by nickel complexes to produce adducts with high diastereoselectivity. nih.gov The stereochemistry of the starting material and the reaction conditions dictate the stereochemical outcome of the product. The formation of new stereocenters during the synthesis of complex thiazolidine systems, such as in the synthesis of 2-aryl-4,4-bis(hydroxymethyl)-1,3-thiazolidines, has been investigated using spectroscopic and computational methods to understand the conformational and anomeric effects that govern the stereochemical outcome. researchgate.net

The following table illustrates an example of a stereoselective reaction:

ReactantCatalystReaction TypeProduct FeatureReference
(S)-N-Acyl-4-isopropyl-1,3-thiazolidine-2-thione(Me3P)2NiCl2SN1-type alkylationHigh diastereoselectivity nih.gov

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopic Analysis (Infrared and Raman Spectroscopy) of 1,3-Thiazolidine-2-thione and its Salts

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 1,3-thiazolidine-2-thione and its corresponding salts. capes.gov.bramericanpharmaceuticalreview.com These methods offer a detailed fingerprint of the molecule, allowing for the identification of functional groups and providing insights into the bonding characteristics. americanpharmaceuticalreview.com

A comprehensive assignment of the fundamental vibrational frequencies for 1,3-thiazolidine-2-thione and its N-deuteriated derivative has been achieved through normal coordinate analysis. This analysis utilizes a Urey-Bradley force field, supplemented with valence force constants for the out-of-plane vibrations of the planar molecular skeleton. capes.gov.br Spectroscopic evidence from IR studies of 1,3-thiazolidine-2-one, -2-thione, and -2-selone indicates that the zwitterionic character increases when progressing from the oxygen to the selenium analogue. rsc.org

The IR spectrum of 1,3-thiazolidine-2-thione, typically recorded as a solid in a KBr pellet, displays characteristic absorption bands. nist.gov While the specific frequencies can vary slightly depending on the experimental conditions, the NIST Chemistry WebBook provides a reference spectrum for this compound. nist.gov The interpretation of these spectra allows for the identification of key vibrational modes, such as the N-H stretch, C-H stretches of the methylene (B1212753) groups, and the thiocarbonyl (C=S) stretching vibration.

The formation of the sodium salt of 1,3-thiazolidine-2-thione leads to predictable shifts in the vibrational frequencies. The deprotonation of the nitrogen atom results in the disappearance of the N-H stretching band. Concurrently, the electron delocalization within the newly formed anion affects the bond order of the C=S group, leading to a shift in its characteristic stretching frequency. The analysis of these spectral changes provides definitive evidence of salt formation and offers insight into the redistribution of electron density within the thiazolidine (B150603) ring upon deprotonation.

Nuclear Magnetic Resonance (NMR) Studies (¹H, ¹³C, ¹⁵N) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,3-thiazolidine-2-thione and its derivatives in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR: The proton NMR spectrum of 1,3-thiazolidine-2-thione provides information on the hydrogen atoms within the molecule. For the parent compound, the spectrum would show signals corresponding to the N-H proton and the two methylene (CH₂) groups in the five-membered ring. chemicalbook.comchemicalbook.com The chemical shifts and coupling patterns of these signals are diagnostic of the ring's conformation. researchgate.net For instance, in derivatives, the diastereotopic protons of the methylene groups can appear as distinct signals, providing insights into the local stereochemistry. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present. For 1,3-thiazolidine-2-thione, distinct signals are expected for the two methylene carbons and the thiocarbonyl carbon (C=S). researchgate.netcapes.gov.br The chemical shift of the C=S carbon is particularly characteristic and can be influenced by substitution on the ring. nih.gov In some cases, theoretical calculations using methods like Density Functional Theory (DFT) are employed to predict and help assign the ¹³C NMR chemical shifts. scispace.com

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atom in the thiazolidine ring. The chemical shift of the nitrogen is sensitive to its hybridization state and local electronic environment. In the sodium salt, the deprotonation of the nitrogen would lead to a significant change in its ¹⁵N chemical shift, reflecting the increased electron density.

The combination of these NMR techniques allows for a complete assignment of the proton and carbon skeletons, confirming the connectivity and providing insights into the conformational dynamics of the thiazolidine ring in solution. researchgate.net

Table 1: Representative NMR Data for 1,3-Thiazolidine-2-thione Derivatives

NucleusChemical Shift Range (ppm)MultiplicityNotes
¹H (N-H)VariableBroad singletPosition and broadening are solvent and concentration dependent.
¹H (CH₂)~3.0 - 4.5MultipletsCan appear as complex patterns due to coupling.
¹³C (C=S)~190 - 200SingletCharacteristic downfield shift for thiocarbonyl carbons.
¹³C (CH₂)~30 - 50SingletChemical shifts are influenced by neighboring heteroatoms.
Note: Chemical shifts are approximate and can vary based on the solvent, concentration, and specific derivative.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Determination (MS, HR-ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) after ionization. youtube.com High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is particularly valuable for obtaining highly accurate mass measurements, which can confirm the elemental composition of a molecule. nih.gov

For 1,3-thiazolidine-2-thione, the electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 119.21 g/mol . nist.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for thiazolidine derivatives can involve the loss of small neutral molecules or radicals, leading to the formation of characteristic fragment ions. sapub.orgnih.gov

In the case of the sodium salt of 1,3-thiazolidine-2-thione, ESI-MS in negative ion mode would be the preferred method of analysis. The spectrum would be expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z value corresponding to the anionic form of 1,3-thiazolidine-2-thione. HR-ESI-MS would allow for the precise mass determination of this anion, further confirming its elemental formula.

The fragmentation of the [M-H]⁻ ion in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation. The observed fragment ions would be characteristic of the thiazolidine-2-thione scaffold.

Table 2: Expected Mass Spectrometric Data

CompoundIonization ModeExpected m/zNotes
1,3-Thiazolidine-2-thioneEI[M]⁺ ≈ 119Molecular ion peak.
Sodium;1,3-thiazolidine-2-thioneESI (-)[M-H]⁻ ≈ 118Deprotonated molecule.
Note: The m/z values are nominal and the exact values would be determined by high-resolution mass spectrometry.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission (fluorescence) spectroscopy provide insights into the electronic structure and excited state properties of molecules. These techniques involve the interaction of ultraviolet (UV) and visible light with the compound.

UV-Visible Absorption Spectroscopy: 1,3-Thiazolidine-2-thione and its derivatives exhibit characteristic absorption bands in the UV region. For instance, some derivatives show absorption maxima around 203 nm, 266 nm, and 328 nm. acs.org The positions and intensities of these absorption bands are related to the electronic transitions within the molecule, such as n → π* and π → π* transitions associated with the thiocarbonyl group and the heterocyclic ring. The solvent environment can influence the position of these bands, a phenomenon known as solvatochromism.

Fluorescence Spectroscopy: While not all thiazolidine derivatives are strongly fluorescent, some may exhibit emission upon excitation at an appropriate wavelength. The fluorescence spectrum, if observed, provides information about the energy of the first excited singlet state and the efficiency of the radiative decay process. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can also be determined.

The electronic spectra of the sodium salt of 1,3-thiazolidine-2-thione would be expected to differ from the parent compound due to the deprotonation and the resulting change in the electronic structure of the chromophore. This can lead to shifts in the absorption and emission maxima, providing further characterization of the salt.

X-ray Diffraction Analysis of 1,3-Thiazolidine-2-thione and its Derivatives

Single crystal X-ray crystallography is the gold standard for determining the absolute structure of a molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, from which the positions of the atoms can be determined with high precision. ornl.govmdpi.comnih.gov This technique has been successfully applied to 1,3-thiazolidine-2-thione and its derivatives to establish their molecular geometry. scispace.comrsc.orgresearchgate.net

For 1,3-thiazolidine-2-thione, single crystal X-ray diffraction studies have confirmed the puckered nature of the five-membered ring. researchgate.net The analysis also reveals the bond lengths and angles within the molecule, providing experimental evidence for the partial double bond character of the C-N and C-S bonds within the thiourea (B124793) moiety. In derivatives, the conformation of substituents on the ring can also be precisely determined. researchgate.net

The structure of the sodium salt of 1,3-thiazolidine-2-thione in the solid state would reveal the coordination environment of the sodium ion and the geometry of the thiazolidine-2-thione anion. It would also show how the ions are packed together in the crystal lattice.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. bjbms.org Different polymorphs of the same compound can exhibit different physical properties. 1,3-Thiazolidine-2-thione is known to exhibit polymorphism, with at least two different crystalline forms reported: a monoclinic form (space group P2₁/n) and a triclinic form (space group P-1). nih.govresearchgate.net

The crystal packing in these polymorphs is primarily governed by intermolecular interactions, such as N-H···S hydrogen bonds. researchgate.net In the triclinic polymorph, for example, the molecules form centrosymmetric dimers linked by these hydrogen bonds. researchgate.net The different packing arrangements in the polymorphs can lead to variations in their physical properties. The study of polymorphism is crucial for understanding the solid-state behavior of this compound. bjbms.org

Coordination Chemistry and Metal Complexes of 1,3 Thiazolidine 2 Thione Ligands

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 1,3-thiazolidine-2-thione (tztH) ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The ligand can be used in its neutral form or as its sodium salt, sodium 1,3-thiazolidine-2-thionate, to introduce the anionic form of the ligand. The choice of metal, ligand-to-metal ratio, solvent, and reaction conditions can influence the stoichiometry and structure of the resulting complex.

Complexes with a variety of transition metals have been synthesized and characterized. For instance, with copper(I), complexes with different stoichiometries such as Cu(tztH)X (X = Cl, Br, I), [Cu(tztH)2]ClO4, and [Cu(tztH)3]BF4 have been reported. The synthesis of palladium(II) and platinum(II) complexes of the type [M(tztH)4]Cl2 has also been achieved. Ruthenium(III) complexes have been prepared, and their interaction with DNA has been studied. Furthermore, cadmium(II) complexes have been synthesized and their structures elucidated. The characterization of these complexes is typically carried out using a combination of techniques, including elemental analysis, infrared and electronic spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction.

Ligand Coordination Modes

1,3-Thiazolidine-2-thione is a versatile ligand capable of coordinating to metal centers through different donor atoms, leading to several coordination modes. The most common modes are:

S-Donor: The ligand coordinates to the metal ion exclusively through the exocyclic sulfur atom. This is the most frequently observed coordination mode, particularly in complexes with soft metal ions like palladium(II), platinum(II), and mercury(II). In these cases, the ligand acts as a monodentate S-donor.

N-Donor: Coordination can also occur through the nitrogen atom of the thiazolidine (B150603) ring. However, this mode is less common than S-coordination.

Chelating: While less common for a single ligand molecule, chelation can occur in principle, involving both the nitrogen and sulfur atoms. More often, the ligand acts as a bridging ligand to form polynuclear complexes.

Bridging: The ligand can bridge two metal centers, often using both its sulfur and nitrogen atoms or by the sulfur atom alone. This bridging behavior can lead to the formation of dimeric, polymeric, or cluster complexes. For example, in some copper(I) halide complexes, the tztH ligand has been observed to bridge copper centers.

The preference for a particular coordination mode is influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the presence of other ligands or counterions in the coordination sphere.

Spectroscopic Probes for Metal-Ligand Interactions

Spectroscopic techniques are invaluable for probing the interactions between metal ions and 1,3-thiazolidine-2-thione ligands.

Infrared (IR) Spectroscopy: IR spectroscopy provides key insights into the coordination mode of the ligand. The C=S stretching vibration, typically observed around 1040 cm⁻¹ in the free ligand, often shifts to a lower frequency upon coordination through the sulfur atom. This shift is indicative of a weakening of the C=S bond due to the donation of electron density to the metal center. Changes in the N-H stretching vibration can also provide information about the involvement of the nitrogen atom in coordination or hydrogen bonding.

UV-Vis Spectroscopy: Electronic spectroscopy in the ultraviolet and visible regions can be used to study the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands can provide information about the nature of the metal-ligand bond. Additionally, d-d transitions within the metal center can be observed, which are sensitive to the coordination geometry and the ligand field strength.

Magnetic Susceptibility: For complexes with paramagnetic metal ions, such as some ruthenium(III) compounds, magnetic susceptibility measurements can determine the number of unpaired electrons and provide information about the electronic structure and spin state of the metal center.

These spectroscopic methods, when used in conjunction, offer a powerful approach to characterizing the electronic and structural properties of metal complexes with 1,3-thiazolidine-2-thione ligands.

Structural Elucidation of Coordination Compounds

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of coordination compounds. This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

Numerous crystal structures of metal complexes with 1,3-thiazolidine-2-thione have been determined, revealing a rich structural diversity. For example, X-ray diffraction studies on palladium(II) and platinum(II) complexes of the type [M(tztH)4]Cl2 have shown that the metal ion is in a square-planar environment, coordinated to four tztH ligands through their exocyclic sulfur atoms. In a cadmium(II) complex, a dinuclear structure has been observed where the two cadmium centers are bridged by two tztH ligands. The structural analysis of a mercury(II) complex, Hg(tztH)2Cl2, has shown a tetrahedral geometry around the mercury atom, with coordination through the sulfur atoms of the two tztH ligands.

These structural studies are essential for correlating the spectroscopic properties of the complexes with their geometric and electronic structures, providing a deeper understanding of the metal-ligand interactions.

Influence of Counterions and Solvent Systems on Complex Formation

The formation and structure of metal complexes with 1,3-thiazolidine-2-thione can be significantly influenced by the choice of counterions and the solvent system used in the synthesis.

Counterions: The nature of the counterion can affect the stoichiometry and even the dimensionality of the resulting complex. For instance, in the synthesis of copper(I) complexes with tztH, the use of different halide counterions (Cl⁻, Br⁻, I⁻) leads to the formation of complexes with varying structures. Non-coordinating or weakly coordinating counterions, such as perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻), often lead to the formation of cationic complexes where the coordination sites on the metal are occupied by a larger number of tztH ligands.

Solvent Systems: The solvent can play multiple roles in the synthesis of these complexes. It can influence the solubility of the reactants and products, and in some cases, solvent molecules can coordinate to the metal center, competing with the tztH ligand. The polarity and coordinating ability of the solvent can thus direct the reaction towards the formation of a specific complex. For example, the synthesis of ruthenium(III) complexes with tztH has been carried out in methanolic solutions. The choice of solvent can also impact the crystallization process, which is crucial for obtaining single crystals suitable for X-ray diffraction analysis.

Computational and Theoretical Investigations of 1,3 Thiazolidine 2 Thione Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the molecular geometry and electronic structure of 1,3-thiazolidine-2-thione. Studies employing methods such as MP2(Full)/6-31G(3df,2p) have been used to optimize the molecular structures of 1,3-thiazolidine-2-thione and related compounds. psu.edu The calculated equilibrium structures show good agreement with experimental data obtained from X-ray crystallography. psu.edu

These calculations reveal that the thione tautomer of 1,3-thiazolidine-2-thione is significantly more stable than the corresponding thiol form. psu.edu Specifically, at the G3 level of theory, the thione form is calculated to be 33.5 kJ mol-1 more stable than the thiol form. psu.edu Natural bond orbital (NBO) analysis has also been performed to determine the natural atomic charges, providing a detailed picture of the ground electronic state of the molecule. psu.edu

Table 1: Comparison of Calculated and Experimental Bond Distances (Å) and Angles (°) for 1,3-Thiazolidine-2-thione

ParameterCalculated (MP2/6-31G(d,p))Experimental (X-ray)
S1–C11.6851.702
C1–N11.3451.328
C1–S21.7691.758
N1–C21.4651.459
C2–C31.5321.521
S2–C31.8211.810
∠ S1–C1–N1126.8127.2
∠ S1–C1–S2120.3119.5
∠ N1–C1–S2112.9113.3
∠ C1–N1–C2115.2115.8
∠ N1–C2–C3108.5108.9
∠ C2–C3–S2103.1103.5
∠ C1–S2–C392.893.1

This table presents a comparison of selected bond lengths and angles for 1,3-thiazolidine-2-thione, determined through quantum chemical calculations and experimental X-ray diffraction. The data highlights the strong correlation between theoretical predictions and empirical measurements, validating the computational models used.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms and pathways involving 1,3-thiazolidine-2-thione systems. These computational studies provide valuable insights into the stereochemistry and conformational analysis of newly synthesized 1,3-thiazolidine derivatives. researchgate.net By combining DFT calculations with experimental techniques like NMR and IR spectroscopy, researchers can achieve detailed structural assignments. researchgate.net

DFT has been employed to understand various reactions, including thiaminalisation of 2-amino-2-(mercaptomethyl)propane-1,3-diol with arylaldehydes to form 2-aryl-4,4-bis(hydroxymethyl)-1,3-thiazolidines. researchgate.net Furthermore, theoretical studies on the hydrazinolysis of related diazepine (B8756704) systems using DFT have elucidated the step-by-step mechanism, including the initial addition of hydrazine, subsequent cyclization, and ring-opening, which aligns with experimental observations. nih.gov These studies often involve calculating the activation barriers for different reaction pathways, helping to predict the most likely mechanism. nih.gov For instance, in the synthesis of 1,3-dimethyl-2-imidazolidinone, DFT calculations showed that the presence of water as a catalyst significantly lowers the activation barriers of the reaction steps. nih.gov

Tautomerism and Conformational Analysis via Computational Methods

Computational methods are crucial for studying the tautomeric equilibrium and conformational landscape of 1,3-thiazolidine-2-thione. Theoretical studies consistently show that the thione form is more stable than the thiol form. psu.eduiaea.org The energy difference between the two tautomers has been calculated using high-level theories like G3, indicating a significant preference for the thione tautomer. psu.edu

Conformational analysis of 1,3-thiazolidine-2-thione and its derivatives has been investigated using both ¹H and ¹³C NMR spectroscopy in conjunction with computational methods. researchgate.net Discrepancies between different experimental methods for determining the ring puckering have been addressed through X-ray crystallography and further computational analysis. researchgate.net These studies have revealed that the five-membered ring of thiazolidine-2-thione can adopt a puckered conformation, and the degree of puckering can be influenced by substituents on the nitrogen atom. researchgate.net For example, X-ray data showed puckering angles of 23.2° for the 3-phenyl derivative and 7.5° for the 3-cyclohexyl derivative in the solid state. researchgate.net

Prediction and Interpretation of Spectroscopic Data (e.g., NMR, IR, UV-Vis)

Computational chemistry plays a vital role in the prediction and interpretation of various spectroscopic data for 1,3-thiazolidine-2-thione systems. Theoretical calculations of vibrational frequencies are often found to be in good agreement with experimental FT-IR spectra, aiding in the assignment of vibrational modes. researchgate.net Similarly, simulated ¹H and ¹³C NMR chemical shifts show good correlation with experimental data, with minor deviations. researchgate.net

Time-dependent density functional theory (TD-DFT) is a common method used to calculate electronic transitions and predict UV-Vis spectra. iaea.orgresearchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions, such as n → π* and π → π*. researchgate.net The influence of solvents on the electronic spectra can also be investigated theoretically, providing a more comprehensive understanding of the molecule's behavior in different environments. iaea.org The combination of experimental and theoretical spectroscopic studies provides a robust characterization of these compounds. scielo.org.zanih.gov

Thermochemical Properties and Enthalpy Calculations

The thermochemical properties of 1,3-thiazolidine-2-thione have been investigated through both experimental and computational approaches. The standard molar enthalpy of formation in the gas phase at 298.15 K has been determined experimentally to be 97.1 ± 4.0 kJ·mol⁻¹. core.ac.uknih.govcsic.es

High-level quantum chemical calculations, such as the G3 theory, have been employed to compute the gas-phase enthalpy of formation. core.ac.uknih.govresearchgate.net The calculated value is in reasonable agreement with the experimental result, reinforcing the validity of the computational methods for predicting thermochemical data for related compounds. nih.govresearchgate.net These studies also investigate the enthalpies of combustion and sublimation. core.ac.uknih.govresearchgate.net In the solid state, it is known that 1,3-thiazolidine-2-thione can exist in two polymorphic forms, monoclinic and triclinic. core.ac.uknih.gov

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Molecular docking and simulation studies are increasingly utilized to explore the potential biological activities of 1,3-thiazolidine-2-thione derivatives. These computational techniques predict the binding modes and affinities of these compounds with various biological targets, such as enzymes and receptors. amazonaws.commdpi.com For instance, docking studies have been performed on 1,3-thiazolidin-4-one derivatives to investigate their potential as inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase and human polo-like kinase 1 (PLK1). researchgate.netresearchgate.net

Molecular dynamics (MD) simulations are often used to assess the stability of the ligand-receptor complexes predicted by docking. mdpi.comnih.gov These simulations provide insights into the dynamic behavior of the complex over time. The results from these in silico studies can guide the design and synthesis of new derivatives with improved biological activity. nih.govnih.gov

Analysis of Intramolecular Charge Transfer (ICT) and Non-Covalent Interactions

The analysis of intramolecular charge transfer (ICT) and non-covalent interactions provides a deeper understanding of the electronic properties and intermolecular associations of 1,3-thiazolidine-2-thione systems. ICT can be investigated using techniques like Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses, which are often complemented by UV-Vis spectroscopy. researchgate.net

The interaction of 1,3-thiazolidine-2-thione with electron acceptors, such as iodine and p-bromanil, has been studied, revealing the formation of charge-transfer complexes. nih.govresearchgate.net These interactions can lead to subsequent chemical reactions, including redox and substitution processes. nih.gov Furthermore, the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces, in the crystal structures of N-substituted 1,3,4-thiadiazole-2-amines has been quantitatively assessed using the quantum theory of atoms-in-molecules (QTAIM) and Hirshfeld surface analysis. nih.gov These studies are crucial for understanding the packing and stability of these molecules in the solid state.

Advanced Synthetic Applications and Methodological Contributions

Role of 1,3-Thiazolidine-2-thione as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemical outcomes in chemical reactions. thieme-connect.comwikipedia.org 1,3-Thiazolidine-2-thione derivatives have emerged as highly effective chiral auxiliaries, particularly in their N-acylated forms. plos.orgresearchgate.net These auxiliaries are temporarily incorporated into a substrate, direct the stereoselective formation of new chiral centers, and are subsequently removed to yield an enantiomerically enriched product. thieme-connect.com

The effectiveness of thiazolidine-2-thiones as chiral auxiliaries stems from their rigid, conformationally well-defined structure which allows for effective facial shielding of a prochiral center. The thione group, in particular, plays a crucial role in coordinating with metal ions in various reactions, thereby influencing the transition state geometry and leading to high levels of stereocontrol.

C4-chiral 1,3-thiazolidine-2-thiones have proven to be excellent chiral auxiliaries for highly diastereocontrolled aldol-type reactions. researchgate.netacs.org The strategic placement of substituents at the C4 position of the thiazolidine (B150603) ring creates a chiral environment that dictates the approach of reagents, leading to the preferential formation of one diastereomer over the other. Furthermore, the thiazolidinethione scaffold can be smoothly removed after the reaction, often enabling the formation of an amide bond, which is a valuable transformation in peptide synthesis. nih.gov

Diastereoselective and Enantioselective Transformations (e.g., Aldol (B89426) Additions, Alkylations)

The application of N-acyl-1,3-thiazolidine-2-thiones as chiral auxiliaries has been extensively demonstrated in a variety of diastereoselective and enantioselective transformations, most notably in aldol additions and alkylation reactions.

Aldol Additions:

N-acyl-1,3-thiazolidine-2-thiones are outstanding platforms for stereocontrolled aldol additions. nih.gov For instance, the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one condenses with aryl aldehydes to yield 'Evans syn' aldol adducts with good diastereoselectivity. scielo.org.mx The facial selectivity in these reactions is thought to proceed through a non-chelated transition state. scielo.org.mx By simply altering the reaction conditions, such as the choice of Lewis acid and base, it is possible to access both 'Evans syn' and 'non-Evans syn' aldol adducts from the same enantiomer of the chiral auxiliary. scielo.org.mx

A direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, catalyzed by a chiral nickel(II)-Tol-BINAP complex, produces anti-α-azido-β-silyloxy adducts with outstanding stereocontrol and in high yields. nih.gov The resulting aldol adducts are valuable intermediates for the synthesis of β-hydroxy-α-amino acids. nih.gov

AldehydeDiastereomeric Ratio (syn:anti)Reference
Benzaldehyde88:12 scielo.org.mx
4-Methoxybenzaldehyde97:3 scielo.org.mx
4-Nitrobenzaldehyde73:27 scielo.org.mx
2-Naphthaldehyde89:11 scielo.org.mx

Table 1: Diastereoselectivity in the Aldol Addition of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one with Various Aldehydes. scielo.org.mx

Alkylations:

Similar to aldol reactions, N-acyl-1,3-thiazolidine-2-thiones can be used to direct the stereoselective alkylation of enolates. The chiral auxiliary effectively blocks one face of the enolate, leading to the preferential addition of an electrophile from the less hindered face. Highly diastereoselective alkylations have been achieved using tin(II) enolates of 3-acyl C-4-chiral 1,3-thiazolidine-2-thiones. researchgate.net These methods provide access to a wide range of chiral building blocks that are valuable in natural product synthesis. researchgate.net

Development of New Catalytic Systems Involving Thiazolidine-2-thiones

Recent research has focused on the development of new catalytic systems that either involve thiazolidine-2-thiones as part of the catalyst structure or are used for their synthesis. A notable example is the base-catalyzed protocol for the construction of 1,3-thiazolidine-2-thione scaffolds. nih.govnih.gov

A DABCO-catalyzed protocol has been established for the synthesis of 4,4-disubstituted-1,3-thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide. nih.govacs.org This method is efficient under mild, solvent-free conditions with low catalyst loading, providing good to excellent yields. nih.gov Mechanistic studies, combining experimental and computational methods, have provided insights into the reaction pathway and the role of the catalyst. nih.govacs.org The reaction is proposed to proceed through a nucleophilic attack of the propargylamine (B41283) on carbon disulfide, followed by a DABCO-mediated proton abstraction and subsequent intramolecular cyclization. nih.gov

Furthermore, chiral metal complexes incorporating ligands derived from thiazolidine-2-thiones are being explored for asymmetric catalysis. As mentioned earlier, a chiral nickel(II)-Tol-BINAP complex has been successfully employed to catalyze the direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione. nih.gov

Propargylamine Substituent (R)CatalystYield (%)Reference
N-butylDABCO88 acs.org
N-octylDABCO95 acs.org
N-(4-methoxybenzyl)DABCO93 acs.org
N-(4-fluorobenzyl)DABCO92 acs.org
Alkyne with 3-carbon chainDBU94 acs.org
Alkyne with 6-carbon chainDBU87 acs.org

Table 2: Yields for the Base-Catalyzed Synthesis of 1,3-Thiazolidine-2-thiones. acs.org

Application as Synthetic Intermediates for Diverse Heterocyclic Scaffolds

1,3-Thiazolidine-2-thione is a valuable synthetic intermediate for the preparation of a wide array of other heterocyclic compounds. scielo.org.mxnih.gov Its structural features allow for various chemical modifications, making it a versatile building block in organic synthesis.

The thiazolidine-2-thione moiety can be readily converted into other functional groups. For example, the chiral auxiliary in 1,3-thiazolidin-2-one aldol derivatives can be easily removed by nucleophilic species through acyl substitution. scielo.org.mx This reactivity is crucial for liberating the synthesized chiral fragment after an asymmetric transformation.

Furthermore, the thiazolidine-2-thione ring itself can serve as a precursor to other heterocyclic systems. For instance, dehydrohalogenation of iodo-derivatives of thiazolidine-2-thiones can yield thiazole-2(3H)-thiones. researchgate.net The core structure is also found in numerous biologically active molecules, making it a key target in medicinal chemistry. plos.orgnih.gov Syntheses of spiro-thiazolidines and thiazolidinone derivatives often utilize precursors related to 1,3-thiazolidine-2-thione. nih.gov Multicomponent reactions involving primary amines, carbon disulfide, and other reagents can provide access to functionalized thiazolidine-2-thiones, which can be further elaborated. organic-chemistry.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Modifications of Thiazolidine-2-thione Derivatives with Chemical Reactivity Profiles

The chemical reactivity of thiazolidine-2-thione derivatives can be significantly altered by structural modifications, which in turn influences their biological activity. These compounds exist in tautomeric forms, the thione and thiol forms, which is a key aspect of their reactivity. plos.org The thiazolidine (B150603) ring itself, a five-membered heterocycle with sulfur and nitrogen atoms, allows for substitutions at various positions, primarily at the nitrogen (N-3) and the methylene (B1212753) carbon (C-5), to modulate its chemical and pharmacological properties. nih.govfrontiersin.org

For instance, the synthesis of N-substituted thiazolidine-2-thione derivatives is a common strategy to explore new chemical space. One study detailed the synthesis of a series of these derivatives, some of which demonstrated significant inhibitory activity against xanthine (B1682287) oxidase, an enzyme implicated in hyperuricemia. nih.gov The parent compound, thiazolidine-2-thione, showed a moderate inhibitory activity (IC₅₀ = 72.15 μmol/L), while the introduction of a phenyl-sulfonamide group led to a substantial increase in potency. plos.orgnih.gov This highlights that the addition of specific functional groups can dramatically alter the molecule's reactivity and its ability to interact with biological targets.

Furthermore, the reactivity of the thiazolidine-2-thione core is exploited in various chemical reactions to create diverse libraries of compounds. For example, Knoevenagel condensation is a common reaction used to introduce substituents at the C-5 position of the related thiazolidine-2,4-dione ring. frontiersin.org While not a direct modification of thiazolidine-2-thione, this illustrates how the reactivity of the thiazolidine core is a key tool for medicinal chemists.

Analysis of Substituent Effects on Molecular Interactions

The nature and position of substituents on the thiazolidine-2-thione scaffold play a crucial role in defining the types and strengths of molecular interactions with biological targets. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are the foundation of a compound's biological effect.

A compelling example is seen in a series of novel thiazolidine-2-thione derivatives designed as xanthine oxidase inhibitors. nih.govnih.gov Molecular docking studies revealed that a derivative with a 4-fluorophenyl-sulfonyl moiety could form two hydrogen bonds with the amino acid residues Gly260 and Ile264 in the active site of the enzyme. nih.govnih.gov Simultaneously, the thiazolidinethione part of the molecule formed two hydrogen bonds with Glu263 and Ser347 in a hydrophobic pocket. nih.govnih.gov This intricate network of interactions, facilitated by the specific substituents, is responsible for the compound's potent inhibitory activity.

In another study on thiazolidin-4-one derivatives as anti-HIV-1 agents, it was found that the substitution pattern at the C-2 and N-3 positions had a major impact on activity. The presence of a nitro group at a specific position on a C-2 phenyl ring and a 4,6-dimethylpyridin-2-yl group at the N-3 position resulted in a compound with high potency and low cytotoxicity. This suggests that these substituents are key to forming favorable interactions within the binding site of the HIV-1 reverse transcriptase enzyme.

The following table summarizes the inhibitory activity of some thiazolidine-2-thione derivatives against xanthine oxidase, illustrating the effect of different substituents. nih.gov

CompoundSubstituent at N-3IC₅₀ (μmol/L)
Thiazolidine-2-thione-H72.15
6i 4-methylphenyl-sulfonamide5.19
6j 4-chlorophenyl-sulfonamide9.76
6k 4-fluorophenyl-sulfonamide3.56

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational methods are indispensable tools for understanding the structure-activity relationships of thiazolidine-2-thione derivatives and for predicting the properties of new compounds. beilstein-journals.org Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) provide valuable insights into the molecular interactions and electronic properties that govern biological activity. mdpi.comrsc.org

Molecular docking simulations have been instrumental in visualizing how thiazolidine-2-thione derivatives bind to their target proteins. researchgate.net For the xanthine oxidase inhibitors mentioned earlier, docking studies not only identified the key hydrogen bonding interactions but also helped to explain why certain derivatives were more potent than others. nih.govnih.gov Similarly, in the development of thiazolidin-4-one based anticancer agents, molecular docking was used to predict the binding modes of the designed compounds within the active site of the VEGFR-2 enzyme. nih.gov

QSAR modeling is another powerful computational technique that correlates the structural properties of a series of compounds with their biological activities. By building a mathematical model, QSAR can predict the activity of new, untested compounds. mdpi.com For a series of 5-(substituted benzylidene) thiazolidine-2,4-diones, a robust QSAR model was developed that could predict their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). mdpi.com This model was then used to design new inhibitors with potentially improved potency.

DFT studies are employed to understand the electronic properties of molecules, such as their stability and reactivity. mdpi.com These calculations can provide insights into the electronic distribution within the thiazolidine-2-thione scaffold and how it is influenced by different substituents, which can in turn affect the molecule's ability to interact with its target.

Rational Design Strategies for Novel Thiazolidine-2-thione Scaffolds with Tuned Properties

The insights gained from SAR studies and computational modeling are used to rationally design novel thiazolidine-2-thione scaffolds with tailored properties. nih.govmdpi.com These strategies aim to optimize the potency, selectivity, and pharmacokinetic properties of new drug candidates.

One such strategy is molecular hybridization , where the thiazolidine-2,4-dione nucleus is combined with other pharmacologically active moieties to create new hybrid molecules with potentially synergistic or enhanced activities. nih.govnih.gov For example, researchers have hybridized the thiazolidine-2,4-dione scaffold with 2-oxo-1,2-dihydroquinoline and 2-oxoindoline to create new compounds with potent anticancer activity against VEGFR-2. nih.gov

Another approach is scaffold hopping , where the core structure of a known active compound is replaced with a different scaffold while maintaining the key interacting groups. researchgate.net This can lead to the discovery of new chemical classes of compounds with improved properties. For instance, a scaffold hopping approach was used to modify a known compound into a novel series of 3-(2-aminoethyl)-thiazolidine-2,4-dione derivatives that act as sigma-1 receptor ligands. researchgate.net

The fragment-based drug design approach is also utilized, where small molecular fragments that bind to the target are identified and then grown or linked together to create more potent lead compounds. researchgate.net This method, combined with virtual screening and molecular dynamics simulations, has been used to design novel thiazolidine-2,4-dione derivatives as PIM-1 kinase inhibitors. researchgate.net

These rational design strategies, underpinned by a deep understanding of the SAR of the thiazolidine-2-thione scaffold, are crucial for the development of the next generation of drugs based on this versatile heterocyclic system.

Future Research Perspectives in the Chemistry of Sodium;1,3 Thiazolidine 2 Thione

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The future of synthesizing Sodium;1,3-thiazolidine-2-thione and its derivatives is increasingly geared towards green and sustainable chemistry principles. Research is moving beyond traditional methods to embrace efficiency, minimize waste, and reduce environmental impact. Key future directions include the refinement of multicomponent reactions (MCRs), the use of environmentally benign solvents or solvent-free conditions, and the development of recoverable and reusable catalysts.

One-pot, three-component synthesis of thiazolidine-2-thiones has been demonstrated using nitroepoxide, primary amine, and carbon disulfide in water at ambient temperature, offering high yields and short reaction times. nih.gov Another promising approach involves the cycloaddition reactions of aziridines with carbon disulfide under mild conditions, facilitated by lanthanide-based catalysts. organic-chemistry.org

Solvent-free synthesis is another area of intense research. For instance, the synthesis of related 1,3-thiazolidin-4-ones has been achieved using ammonium (B1175870) persulfate (APS) as an economical catalyst at 90°C, resulting in high yields and excellent atom economy. nih.gov Similarly, the use of nano-Fe3O4@SiO2-supported ionic liquids as catalysts in solvent-free conditions has proven effective for the synthesis of 1,3-thiazolidin-4-one derivatives. nih.gov

The development of reusable catalysts is a cornerstone of sustainable synthesis. An ionic liquid, [Et3NH][HSO4], has been used as a highly efficient and reusable catalyst for the cyclocondensation reaction to form 1,3-thiazolidin-4-ones, with the catalyst being reused up to five times without significant loss of activity. nih.gov These methodologies, while demonstrated for related thiazolidinones, pave the way for the development of more sustainable synthetic routes for this compound.

Table 1: Emerging Sustainable Synthetic Methodologies for Thiazolidine (B150603) Derivatives

Methodology Key Features Reactants (Example) Catalyst/Conditions Advantages
Multicomponent Reaction (MCR) nih.govorganic-chemistry.org One-pot synthesis, high atom economy Primary amines, carbon disulfide, γ-bromocrotonates Catalyst-free or Lanthanide amides Efficiency, simplicity, wide substrate scope
Solvent-Free Synthesis nih.gov Reduced solvent waste, simplified workup Substituted aniline (B41778), benzaldehyde, thioglycolic acid Ammonium persulfate (APS), 90°C Economical, high yield, high atom economy
Reusable Catalysis nih.gov Catalyst can be recovered and reused Aniline, aromatic aldehyde, thioglycolic acid [Et3NH][HSO4], 80°C Environmentally friendly, cost-effective
Nanocatalysis nih.gov High surface area, enhanced reactivity Arylaldehyde, thioglycolic acid, anilines Nano-Fe3O4@SiO2-supported ionic liquid High to excellent yields, solvent-free

Advanced Characterization Techniques for Complex Thiazolidine-2-thione Systems

As the synthesis of more complex thiazolidine-2-thione derivatives and their coordination complexes becomes more common, the need for advanced characterization techniques becomes paramount. While standard techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis remain fundamental for structural elucidation nih.gov, future research will increasingly rely on more sophisticated methods to probe the subtle stereochemical and conformational aspects of these molecules.

Advanced 2D NMR techniques, including Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), will be indispensable. These methods have been successfully applied to unambiguously determine the conformation and structure of complex 5-substituted thiazolidin-4-one derivatives. nih.gov For instance, 2D-NOESY can provide crucial information about the spatial proximity of atoms, allowing for the determination of the molecule's conformation in solution. nih.gov

Furthermore, the integration of computational chemistry, particularly Density Functional Theory (DFT) calculations, with experimental data will provide deeper insights into the electronic structure, stability, and reactivity of these systems. DFT can be used to calculate the lowest energy conformers, which can then be compared with experimental data from 2D NMR to confirm the stereochemical outcome of a reaction. nih.gov This combined experimental and theoretical approach will be critical for understanding the structure-property relationships in novel thiazolidine-2-thione systems.

Novel Applications in Materials Science and Analytical Chemistry

While the biological activity of thiazolidine derivatives is well-documented, future research is set to expand their applications into materials science and analytical chemistry. The unique structural features of the thiazolidine-2-thione scaffold, including the presence of sulfur and nitrogen heteroatoms, make it an attractive candidate for the development of novel functional materials and analytical reagents.

In materials science, thiazolidine derivatives have been noted for their potential as corrosion inhibitors for steel in acidic environments and as "brighteners" in the electroplating industry. nih.gov Future research could focus on designing and synthesizing novel thiazolidine-2-thione-based polymers or surface coatings with enhanced anti-corrosion properties. Their ability to act as ion receptors also opens up possibilities for their use in the development of sensors and membranes for selective ion transport. plos.orgnih.gov

In analytical chemistry, the ability of thiazolidine-2-thiones to form complexes with metal ions presents opportunities for the development of new colorimetric and spectrophotometric sensors. A notable example is the use of 3-alkyl-5-hydroxy-5-(1,2,3,4-tetrahydroxy-n-butyl)thiazolidine-2-thiones as sensitive and specific spectrophotometric reagents for the detection of Copper(II) ions. rsc.org The mechanism involves an intramolecular rearrangement of the thiazolidine-2-thione in the presence of Cu(II) to form a dithiocarbamic acid, which then chelates the metal ion. rsc.org Future work could explore the modification of the thiazolidine-2-thione backbone to create sensors for other environmentally or biologically important metal ions.

Table 2: Potential Applications in Materials Science and Analytical Chemistry

Application Area Specific Use Underlying Principle Future Research Direction
Materials Science Corrosion Inhibitor nih.gov Adsorption onto metal surfaces, forming a protective layer. Development of thiazolidine-based polymers for enhanced durability.
Materials Science Electroplating Brightener nih.gov Influences crystal growth and deposit brightness. Investigating structure-property relationships for improved performance.
Materials Science Ion Receptors plos.orgnih.gov Coordination with specific ions through heteroatoms. Design of selective membranes and sensors.
Analytical Chemistry Spectrophotometric Reagent rsc.org Specific intramolecular rearrangement and complexation with Cu(II). Synthesis of derivatives for the selective detection of other metal ions.

Integration of Artificial Intelligence and Machine Learning in Thiazolidine-2-thione Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research, and the study of thiazolidine-2-thiones is no exception. These computational tools can accelerate the discovery and optimization of new compounds and synthetic routes by analyzing vast datasets to identify patterns and make predictions that are not readily apparent to human researchers. researchgate.net

In the context of thiazolidine-2-thione research, AI and ML models can be employed for several purposes. Supervised learning algorithms, such as random forests and support vector machines (SVM), can be trained on existing data to predict the biological activity of new derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov For example, ML models have been developed to predict drug-induced kidney injury by integrating physicochemical properties and off-target interactions. researchgate.net A similar approach could be used to predict the potential toxicity or therapeutic efficacy of novel thiazolidine-2-thione derivatives.

Furthermore, AI can be used to optimize reaction conditions for the synthesis of this compound. By analyzing the outcomes of previous experiments, machine learning models can suggest the optimal temperature, solvent, and catalyst to maximize yield and purity, thus reducing the time and resources required for experimental optimization. researchgate.net The development of deep learning models also offers the potential for rational drug design and the de novo design of thiazolidine-2-thione derivatives with desired properties. researchgate.net

Table 3: Potential AI and Machine Learning Applications in Thiazolidine-2-thione Research

Application AI/ML Technique Potential Outcome
Bioactivity Prediction nih.gov Random Forest, Support Vector Machine (SVM), Deep Learning Prioritization of synthetic targets, identification of novel drug candidates.
Synthesis Optimization researchgate.net Supervised Learning, Reinforcement Learning Increased reaction yields, reduced experimental effort.
De Novo Drug Design researchgate.net Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) Design of novel thiazolidine-2-thione structures with specific properties.
Toxicity Prediction researchgate.net Ensemble Models, Ridge Logistic Regression Early identification of potentially harmful compounds, safer drug development.

Interdisciplinary Research Directions and Collaborations

The future advancement in the chemistry of this compound will heavily rely on interdisciplinary research and collaborations. The inherent versatility of the thiazolidine scaffold serves as a natural bridge between different scientific fields, most notably organic synthesis and medicinal chemistry. nih.gov The development of new synthetic methods is often driven by the need for novel compounds with specific biological activities, necessitating close collaboration between synthetic chemists and pharmacologists.

Beyond medicinal chemistry, collaborations with materials scientists will be crucial for developing the novel applications discussed previously, such as advanced coatings and sensors. This will require a fusion of expertise in organic synthesis, polymer chemistry, and surface science. Similarly, the integration of AI and machine learning into thiazolidine-2-thione research will demand partnerships between chemists and data scientists to build and validate predictive models. researchgate.net

International and inter-institutional collaborations, often supported by national and international funding agencies, will play a vital role in pooling resources and expertise. plos.orgnih.gov Such collaborations can facilitate access to specialized equipment, diverse compound libraries, and a broader range of biological and material testing capabilities, thereby accelerating the pace of discovery and innovation in the field. The complex challenges of modern science, from developing new therapeutics to creating sustainable technologies, require a collaborative, multi-faceted approach where the chemistry of this compound can play a significant role.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1,3-thiazolidine-2-thione derivatives, and how are their structures validated?

  • Methodology : The synthesis typically involves alkylation of 1,3-thiazolidine-2-thione with alkyl halides (e.g., bromoethane, bromopropane) in ethanol under reflux. Subsequent reactions may employ catalysts like CuI or NaOH in solvents such as THF or DMF. For example, 3-ethyl and 3-propyl derivatives are synthesized via nucleophilic substitution. Structural validation is achieved through 1H^1H-NMR, 13C^{13}C-NMR, and ESI-MS to confirm regiochemistry and purity. Purification methods include recrystallization and vacuum distillation .

Q. How do researchers ensure purity and structural accuracy of synthesized 1,3-thiazolidine-2-thione compounds?

  • Methodology : Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For instance, 1H^1H-NMR chemical shifts (e.g., δ 3.47 ppm for CH2_2 in thiazolidine rings) and HRMS data (e.g., [M+H]+^+ at 308.1137) confirm molecular integrity. Recrystallization from dichloromethane/hexane mixtures further ensures purity .

Q. What are the common applications of 1,3-thiazolidine-2-thione in organic synthesis?

  • Methodology : The moiety serves as a versatile intermediate for forming thioesters and thioacids via reactions with carboxylic acids. For example, N-acyl-dithiocarbamates are synthesized by coupling 1,3-thiazolidine-2-thione with carboxylic acids under photocatalytic conditions. This approach avoids malodorous thiols and enables efficient functionalization .

Advanced Research Questions

Q. How can enantioselective nickel-catalyzed reactions involving 1,3-thiazolidine-2-thione derivatives be optimized?

  • Methodology : Transition state analysis using DFT calculations reveals that Gibbs free energy differences (e.g., <1 kcal/mol between competing pathways) dictate stereochemical outcomes. For example, [(R)-Tol-BINAP]Ni complexes with N-azidoacetyl-1,3-thiazolidine-2-thione show 97:3 enantiomeric ratios at –20°C. Optimizing solvent polarity (e.g., dichloromethane) and chiral ligands enhances selectivity .

Q. What computational tools predict stereoselectivity in reactions involving 1,3-thiazolidine-2-thione derivatives?

  • Methodology : Density functional theory (DFT) calculations model transition states to predict enantiomeric excess (ee). For instance, six possible transition states were analyzed for oxocarbenium ion attacks on nickel enolates, with energy differences correlating to experimental ee values (98:2). Solvent effects (PCM models) and steric parameters refine predictions .

Q. How is the 1,3-thiazolidine-2-thione moiety selectively removed to form amides in multistep syntheses?

  • Methodology : Benzylamine or primary amines displace the thione group under mild conditions. A one-pot protocol quenches the C–C bond-forming reaction with benzylamine, directly yielding amides (e.g., lacosamide derivatives). This avoids isolation of intermediates and improves yields (72–83%) .

Q. What role do 1,3-thiazolidine-2-thione ligands play in organometallic complexes?

  • Methodology : The thione sulfur acts as a soft Lewis base, coordinating to metals like gold(I). For example, [ArAu(1,3-thiazolidine-2-thione)] complexes exhibit stability in catalytic cycles. Spectroscopic shifts in IR (e.g., ν 1683 cm1^{-1} for C=S) confirm ligand binding .

Q. How are 1,3-thiazolidine-2-thione derivatives applied in near-infrared (NIR) fluorescent labeling?

  • Methodology : Derivatives like ICG-ATT (3-Indocyanine-green-acyl-1,3-thiazolidine-2-thione) react with amino groups in proteins under basic conditions. The NIR emission (600–1200 nm) enables ultrasensitive detection in biomedical imaging, validated via fluorescence spectroscopy and HPLC purification .

Methodological Considerations

  • Thermodynamic Stability : Combustion calorimetry and ab initio calculations determine enthalpy of formation (ΔHf_f^\circ). For 1,3-thiazolidine-2-thione, experimental ΔHf_f^\circ values align with theoretical predictions (e.g., 107.2 kJ/mol) .
  • Safety Protocols : Handle thione derivatives in fume hoods due to potential sulfur byproducts. Use PPE (gloves, goggles) and monitor air quality for thiol vapors during synthesis .

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